beta-SANTALOL
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Overview
Description
Beta-santalol is a naturally occurring sesquiterpene alcohol found in sandalwood oil. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Scientific Research Applications
Antiviral Effects
Beta-santalol exhibits significant antiviral activity against influenza A/HK (H3N2) virus. A study demonstrated its efficacy in reducing the formation of cytopathic effects in MDCK cells, highlighting its potential for therapeutic and prophylactic applications in managing influenza epidemics and pandemics (Paulpandi et al., 2012).
Aging and Disease Models
Beta-santalol has been found to delay aging and improve health span in Caenorhabditis elegans. It inhibits the aggregation of toxic amyloid-β and polyglutamine repeats, suggesting potential applications in Alzheimer’s and Huntington’s disease models. This effect is attributed to the regulation of transcription factors like SKN-1/Nrf2 through the RTK/Ras/MAPK-dependent signaling axis (Mohankumar et al., 2020).
Cancer Research
Research has shown that beta-santalol can inhibit the migration of breast cancer cells by targeting the Wnt/β-catenin pathway. This effect was observed in cultured breast cancer cells, indicating beta-santalol's potential as a therapeutic agent in breast cancer treatment (Bommareddy et al., 2019).
Enzyme Inhibition
Beta-santalol is a potent inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. Its inhibitory action on tyrosinase has implications for its use in the agriculture, food, and cosmetic industries to prevent excess melanin formation or browning (Ali et al., 2022).
Chemoprevention in Skin Cancer
Studies have highlighted the chemopreventive effects of beta-santalol on UVB radiation-induced skin tumor development. It has been shown to reduce tumor incidence and multiplicity, suggesting its efficacy in skin cancer prevention (Dwivedi et al., 2006).
Neuroprotection and Geroprotection
Beta-santalol has demonstrated neuroprotective and geroprotective effects in a Caenorhabditis elegans model, particularly against neurotoxic and proteotoxic stresses. This suggests its potential in the prevention and management of age-related neurological disorders (Mohankumar et al., 2018).
properties
CAS RN |
77-42-9 |
---|---|
Product Name |
beta-SANTALOL |
Molecular Formula |
C₁₅H₂₄O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(E)-2-methyl-5-[(1S,2S,4S)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13-,14-,15+/m0/s1 |
InChI Key |
OJYKYCDSGQGTRJ-MCKJQBSKSA-N |
Isomeric SMILES |
C/C(=C\CC[C@]1([C@H]2CC[C@@H](C2)C1=C)C)/CO |
SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO |
Canonical SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO |
melting_point |
25 °C <25°C |
Other CAS RN |
11031-45-1 77-42-9 |
physical_description |
Solid |
Pictograms |
Irritant |
synonyms |
(2Z)-2-Methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol; 2-Methyl-5-(2-methyl-3-methylene-2-norbornyl)-2-penten-1-ol; [1S-[1α,2α(Z),4α]]-2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol; β-Santalol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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